

Isotopic Purity Specifications for Beta-Tocopherol-d3

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Compound of Interest

Compound Name: *beta-Tocopherol-d3*

Cat. No.: *B12431467*

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Technical Guide & Validation Protocols

Executive Summary: The Isobaric Challenge

In the quantitative profiling of Vitamin E isomers, Beta-Tocopherol (

-TOH) presents a unique analytical challenge. It is a constitutional isomer of Gamma-Tocopherol (

-TOH); both share the exact molecular formula (

) and monoisotopic mass (

Da). In most reverse-phase LC methods, these two isomers co-elute, necessitating either specialized stationary phases (e.g., C30 or Pentafluorophenyl) or distinct mass spectral differentiation.

Beta-Tocopherol-d3 serves as the critical Internal Standard (IS) to normalize ionization efficiency and matrix effects. However, its utility is strictly governed by its Isotopic Purity. Insufficient deuterium enrichment results in "cross-talk"—where the unlabelled (

) impurity in the standard contributes to the analyte signal, artificially inflating quantitation results. This guide establishes the rigorous specifications required to mitigate this risk.

Molecular Architecture & Specifications

Chemical Identity[1]

- Chemical Name: (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d3[1]
- Common Name:

-Tocopherol-d3 (5-methyl-d3)
- CAS Number: 936230-75-0[2][1][3][4]
- Molecular Formula:

[1]
- Molecular Weight: 419.70 g/mol (Calculated based on

enrichment)

Structural Logic

Unlike generic labeling, high-fidelity standards utilize ring-methylation for deuterium placement. The

label is typically introduced at the C5-methyl position on the chroman ring.

- Stability: Ring-methyl deuteriums are chemically inert and resistant to back-exchange in aqueous/acidic mobile phases, unlike aromatic ring protons which can exchange under aggressive conditions.
- Fragmentation: In MS/MS, the chroman ring (containing the label) generates the characteristic tropylium ion. A label on the ring ensures the product ion also carries the mass shift (

151

154), enabling specific MRM transitions.

Critical Specification Table

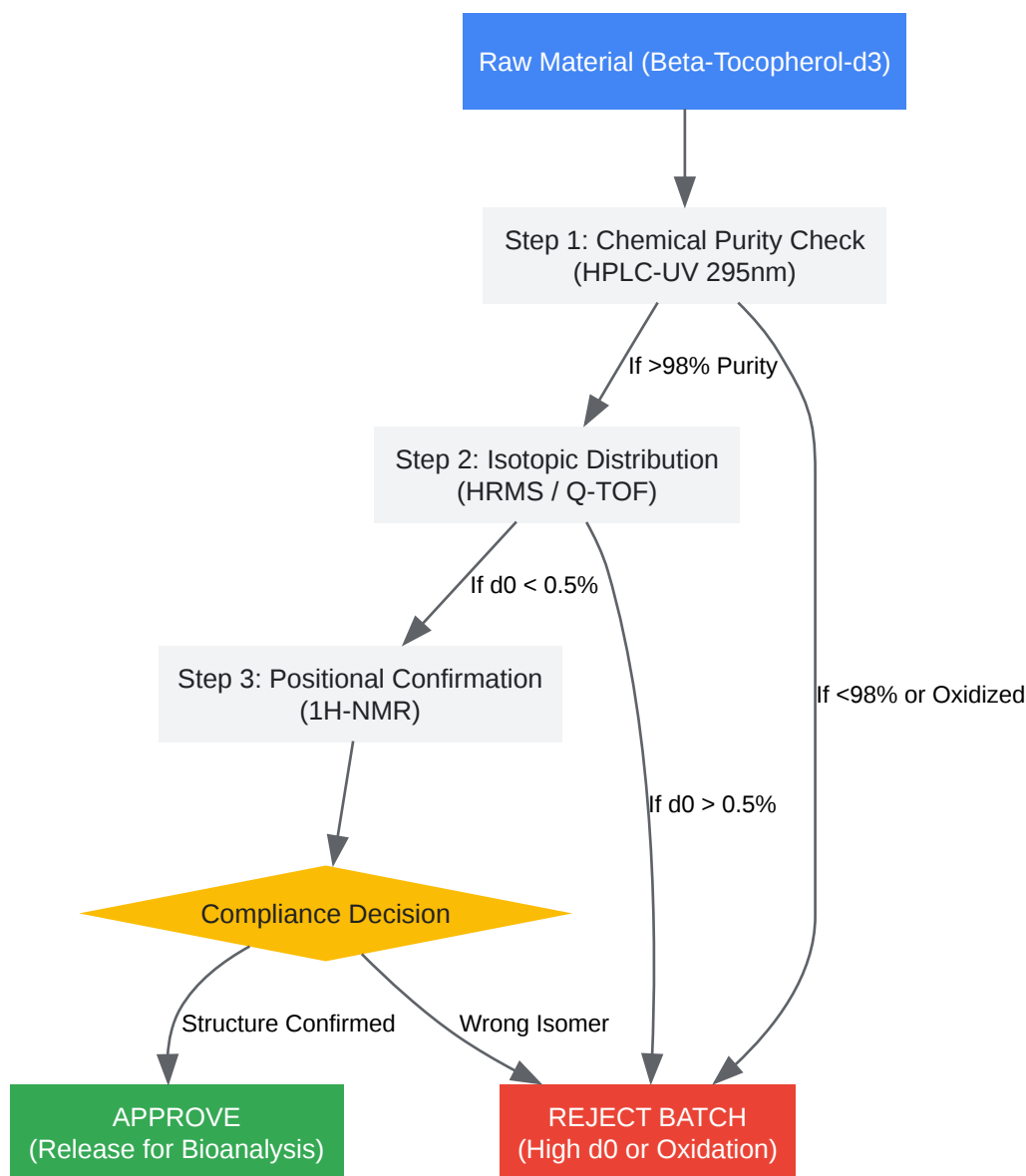
Parameter	Specification Limit	Analytical Justification
Chemical Purity	98.0%	Eliminates non-isobaric interferences (e.g., oxidized quinones).
Isotopic Enrichment	99.0% atom % D	Ensures maximal signal stability.
Isotopic Distribution	< 0.5%	CRITICAL: Prevents false positives in blank samples.
Appearance	Pale yellow viscous oil	Darkening indicates oxidation (quinone formation).
Solubility	Soluble in MeOH, EtOH, Hexane	Insoluble in water; requires organic stock preparation.

Analytical Validation Protocols

To validate a batch of

-Tocopherol-d3, the following self-validating workflow must be executed.

Workflow Visualization



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Figure 1: Step-wise validation logic for certifying isotopic purity prior to use in GLP studies.

Protocol Details

Step 1: Chemical Purity (HPLC-UV)

- Objective: Quantify non-isotopic impurities (e.g., -tocopherol, oxidation products).
- Method: Normal Phase HPLC (Silica column) or Reverse Phase (C30).

- Detection: UV at 295 nm (absorption max for tocopherols).
- Criteria: Single peak >98% area. Note that
and
will co-elute; this step does not measure isotopic purity.

Step 2: Isotopic Distribution (HRMS)

- Objective: Quantify the "d0 contribution" (unlabeled
-tocopherol).
- Method: Direct Infusion ESI-MS (Positive Mode) or LC-HRMS.
- Calculation:
- Limit: The
signal at
417.4 (protonated) must be
of the
signal at
420.4.

Step 3: Positional Confirmation (1H-NMR)

- Objective: Confirm the deuterium is on the C5-methyl group.
- Indicator: In the
spectrum, the C5-methyl singlet appears at
ppm. In the
spectrum, this peak should be absent (silent), while the C8-methyl (
ppm) remains visible.

Bioanalytical Application: LC-MS/MS

The primary utility of

-Tocopherol-d3 is in Multiple Reaction Monitoring (MRM).

Mass Transitions

The fragmentation of tocopherols involves the cleavage of the phytyl tail, leaving the charged chroman ring.

Analyte	Precursor Ion	Product Ion (Chroman Ring)	Collision Energy (eV)
-Tocopherol ()	417.4	151.1	25-30
-Tocopherol-	420.4	154.1	25-30

Note: The mass shift of +3 Da is retained in the product ion, confirming the label is on the ring structure.

The Isotope Effect in Chromatography

Deuteration can slightly alter lipophilicity, leading to a phenomenon known as the Deuterium Isotope Effect.

- Observation:

-Tocopherol-d3 may elute slightly earlier than the native target on C18 columns.

- Mitigation: Ensure the integration window is wide enough to capture both the IS and the analyte if slight separation occurs. However, in most high-throughput C18 methods, they effectively co-elute.

Storage & Stability Guidelines

Tocopherols are potent antioxidants, meaning they sacrifice themselves to oxidation. Deuterated standards require strict handling to maintain specifications.

- Primary Storage: -20°C (or -80°C for long term).
- Atmosphere: Must be stored under Argon or Nitrogen. Oxygen exposure leads to the formation of Tocopherol Quinone (+16 shift), which depletes the standard concentration.
- Solvent: Prepare stock solutions in Ethanol or Methanol. Avoid ethers (e.g., THF) that form peroxides over time.
- Light: Amber glassware is mandatory. UV light accelerates photo-oxidation.

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